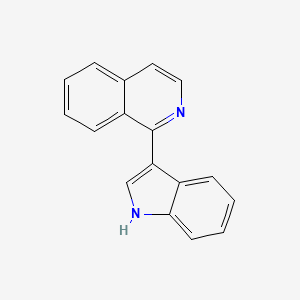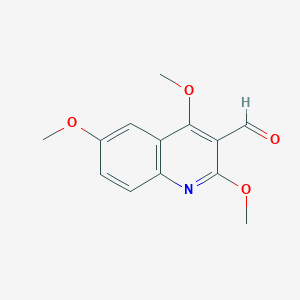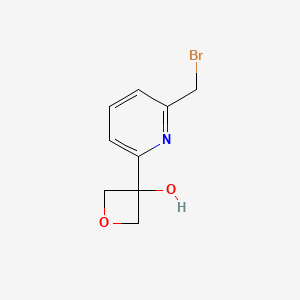
(6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-methoxyphenol under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can be substituted with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It is also used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and pharmaceuticals. It is also used in the development of boron-containing drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its boronic acid group can interact with biological targets, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. It is also used in the development of sensors and catalysts.
Mécanisme D'action
The mechanism of action of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Pyridinylboronic acid
Comparison: Compared to similar compounds, (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid has a unique structure that combines the properties of both pyridine and methoxyphenyl groups. This combination enhances its reactivity and makes it a versatile building block for various applications. Its boronic acid group also provides unique reactivity compared to other functional groups, making it valuable in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H12BNO4 |
|---|---|
Poids moléculaire |
245.04 g/mol |
Nom IUPAC |
[6-(4-methoxyphenoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
Clé InChI |
XMVAKTRUWYAPBK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)






![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)

